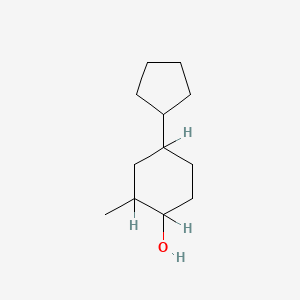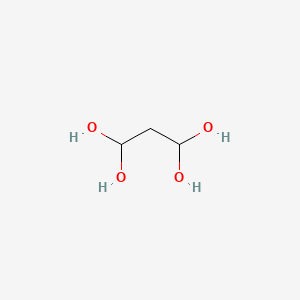
1,1,3,3-Propanetetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3,3-Propanetetrol can be synthesized through several methods. One common approach involves the reduction of 1,1,3,3-tetrahydroxypropane using suitable reducing agents. Another method includes the hydration of acrolein in the presence of a chelate-forming ion exchanger resin based on polystyrene/divinylbenzene as a catalyst, followed by hydrogenation of the resulting 3-hydroxypropionaldehyde .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of intermediates derived from petrochemical feedstocks. The process typically requires high-pressure hydrogenation and the use of metal catalysts such as palladium or nickel to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Propanetetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
1,1,3,3-Propanetetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Propanetetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity .
Comparación Con Compuestos Similares
1,3-Propanediol: A diol with two hydroxyl groups, used in the production of polymers and as a solvent.
Glycerol (1,2,3-Propanetriol): A triol with three hydroxyl groups, widely used in pharmaceuticals, cosmetics, and food industries.
1,1,3,3-Tetrachloropropane: A chlorinated derivative with different chemical properties and applications.
Uniqueness: 1,1,3,3-Propanetetrol is unique due to its four hydroxyl groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications, distinguishing it from other similar compounds with fewer hydroxyl groups.
Propiedades
Número CAS |
75387-95-0 |
|---|---|
Fórmula molecular |
C3H8O4 |
Peso molecular |
108.09 g/mol |
Nombre IUPAC |
propane-1,1,3,3-tetrol |
InChI |
InChI=1S/C3H8O4/c4-2(5)1-3(6)7/h2-7H,1H2 |
Clave InChI |
PRPLPAGUUGVIQN-UHFFFAOYSA-N |
SMILES canónico |
C(C(O)O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


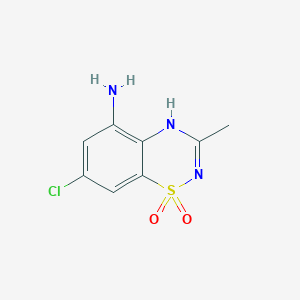
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
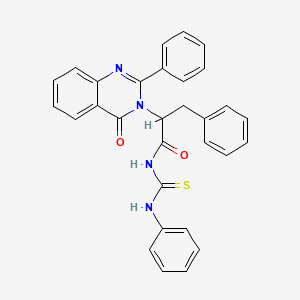
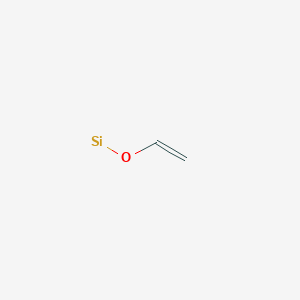
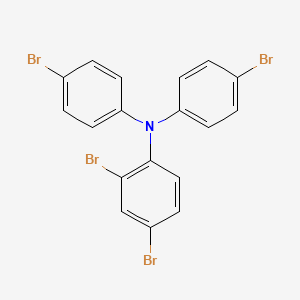
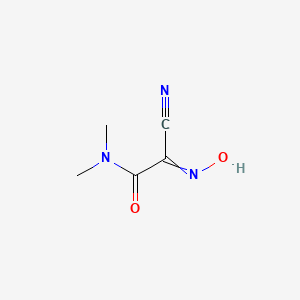
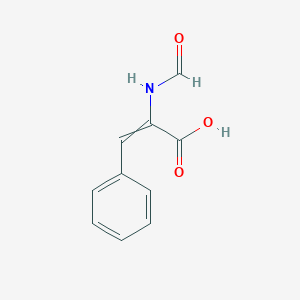
![hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B14458086.png)

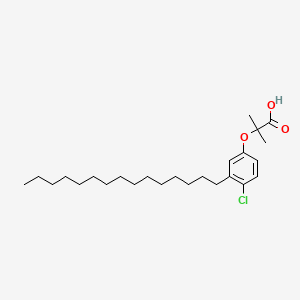
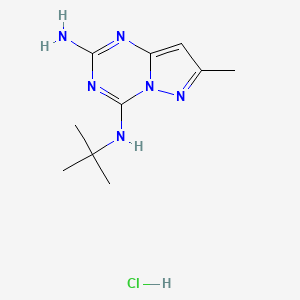
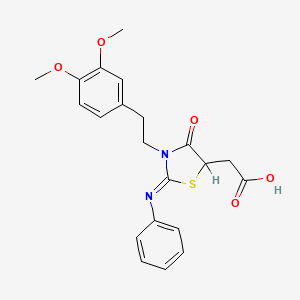
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
